
2-Bromo-3-methylisonicotinic acid
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Overview
Description
2-Bromo-3-methylisonicotinic acid is a substituted isonicotinic acid derivative featuring a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring. This compound is recognized as a key building block in pharmaceutical and materials science research, particularly in synthesizing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylisonicotinic acid typically involves the bromination of 3-methylisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or recrystallization techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H6BrNO2
- Molecular Weight : 216.03 g/mol
The compound features a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring. These functional groups significantly influence its reactivity and biological interactions.
Chemistry
2-Bromo-3-methylisonicotinic acid serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to be a precursor for developing pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The methyl group can be oxidized to form carboxylic acids.
- Reduction : The carboxylic acid group can be reduced to alcohols.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 25 |
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at specific enzymes or receptors involved in disease processes.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and as a building block for synthesizing advanced materials. Its versatility in chemical reactions allows it to be tailored for specific industrial needs.
Case Study on Antimicrobial Activity
A research team evaluated the effectiveness of this compound against multi-drug resistant bacterial strains, demonstrating significant antibacterial activity that suggests its potential as an alternative treatment option.
Case Study on Cancer Treatment
In a preclinical model involving mice with induced tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups, highlighting its potential efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylisonicotinic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
The following analysis compares 2-bromo-3-methylisonicotinic acid with structurally related isonicotinic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Halogenation Effects
- Bromine vs. Chlorine : Brominated analogs (e.g., this compound and 5-bromo-2-chloroisonicotinic acid) exhibit enhanced reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorinated counterparts due to the larger atomic radius of bromine .
- Dual Halogenation : Compounds like 5-bromo-2-chloroisonicotinic acid (CAS 886365-31-7) are prized for sequential functionalization, enabling modular synthesis of complex drug candidates .
Functional Group Modifications
- Methoxy Substitution : 2-Methoxy-3-methylisonicotinic acid (CAS 55-22-1) shows improved aqueous solubility compared to brominated analogs, making it preferable in formulations requiring polar solvents .
- Ester Derivatives : Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS 1244018-31-2) demonstrates enhanced membrane permeability in pharmacokinetic studies, attributed to its ester group .
Biological Activity
2-Bromo-3-methylisonicotinic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 2-position and a methyl group at the 3-position on the isonicotinic acid framework. Its molecular formula is C7H6BrNO2, which contributes to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various nucleophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various pathogens is attributed to its structural features, particularly the bromine substitution, which may enhance its interaction with microbial targets.
- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects. It has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity, potentially offering therapeutic benefits in conditions characterized by inflammation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The bromine atom and carboxylic acid group play critical roles in its reactivity and binding affinity. The exact mechanisms are still under investigation, but they likely involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
- Receptor Binding : It could interact with specific receptors, modulating their activity and influencing cellular responses .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of isonicotinic acids, including this compound, exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting the compound's potential as a lead structure for antibiotic development.
- Anticancer Activity : In vitro studies showed that this compound could induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action. Further research is needed to elucidate the pathways involved in this process.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Bromo-5-methylisonicotinic acid | Bromine at position 2, methyl at position 5 | Varies; less studied than 2-bromo variant |
Isonicotinic acid | No bromine substitution; only carboxylic acid | Known for antibacterial properties |
3-Methylisonicotinic acid | Methyl group at position 3 without bromination | Antimicrobial activity but less potent |
The unique bromination pattern and methyl substitution in this compound significantly influence both its chemical reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
2-bromo-3-methylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJXVMXWNYUNQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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